molecular formula C26H30N6O3 B2953742 N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide CAS No. 1189871-04-2

N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide

Cat. No.: B2953742
CAS No.: 1189871-04-2
M. Wt: 474.565
InChI Key: HJVQSSXKTNYXDO-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide is a complex organic compound that features a unique combination of functional groups

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antiviral and antimicrobial activities.

    Biology: The compound’s interactions with biological targets make it a candidate for studying enzyme inhibition and receptor binding.

    Industry: Its structural complexity and functional groups make it a useful intermediate in the synthesis of other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The triazoloquinoxaline core can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-1-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, dihydro derivatives from reduction, and various substituted derivatives from nucleophilic substitution.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,4-dimethoxyphenyl)methyl]-3-[4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl]propanamide is unique due to its combination of a triazoloquinoxaline core with a piperidine moiety and a dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(4-piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O3/c1-34-21-11-10-18(16-22(21)35-2)17-27-24(33)13-12-23-29-30-26-25(31-14-6-3-7-15-31)28-19-8-4-5-9-20(19)32(23)26/h4-5,8-11,16H,3,6-7,12-15,17H2,1-2H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVQSSXKTNYXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CCC2=NN=C3N2C4=CC=CC=C4N=C3N5CCCCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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